Myo-inositol (2,4) bisphosphate

説明

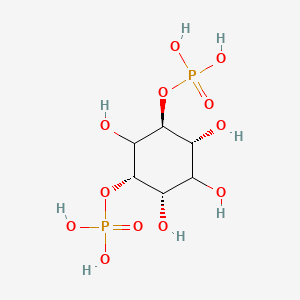

特性

CAS番号 |

27216-57-5 |

|---|---|

分子式 |

C6H14O12P2 |

分子量 |

340.12 g/mol |

IUPAC名 |

[(1S,2R,4S,5S)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H14O12P2/c7-1-2(8)5(17-19(11,12)13)4(10)6(3(1)9)18-20(14,15)16/h1-10H,(H2,11,12,13)(H2,14,15,16)/t1?,2-,3+,4?,5-,6-/m0/s1 |

InChIキー |

PUVHMWJJTITUGO-KPQDHKIDSA-N |

SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)O |

異性体SMILES |

[C@H]1([C@@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)O)OP(=O)(O)O)O |

正規SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)O |

製品の起源 |

United States |

Technical Guide: D-myo-Inositol 2,4-Bisphosphate [Ins(2,4)P2] in Bacterial Phytase Catalysis

Topic: Role of Ins(2,4)P2 as an intermediate in bacterial phytase pathways Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

In the development of exogenous phytases for pharmaceutical and nutritional applications, the complete hydrolysis of phytate (IP6) is the gold standard. However, the specific stereochemical pathways utilized by bacterial enzymes determine the transient accumulation of lower inositol phosphates.

D-myo-inositol 2,4-bisphosphate [Ins(2,4)P2] is a critical, yet often overlooked, diagnostic intermediate. Unlike the canonical Ins(1,2)P2 intermediate favored by major 6-phytase pathways (e.g., E. coli AppA), Ins(2,4)P2 serves as a molecular signature for the alternative hydrolytic route of specific 3-phytases (e.g., Klebsiella terrigena, Bacillus spp.).

For researchers, the detection of Ins(2,4)P2 is not merely about identifying a degradation product; it is a forensic tool to:

-

Validate Enzyme Specificity: Confirm the stereospecific attack pattern of novel 3-phytase variants.

-

Identify Kinetic Bottlenecks: Accumulation of P2 isomers often represents the rate-limiting step prior to final dephosphorylation to inositol.

-

Differentiate Pathways: Distinguish between the major and minor dual-pathways inherent in certain bacterial histidine acid phosphatases.

Mechanistic Pathway: The "Fork" in Dephosphorylation

Bacterial phytases do not degrade phytate randomly; they follow strict stereospecific pathways. The presence of Ins(2,4)P2 indicates a specific deviation from the standard degradation route.

The Canonical vs. Alternative Route

Most 3-phytases (EC 3.1.3.8) degrade IP6 primarily via the D-Ins(1,2,4,5,6)P5 route.[1][2] However, enzymes from sources like Klebsiella terrigena exhibit a dual pathway .[1][3]

-

Major Pathway (>90% flux): IP6

Ins(1,2,4,5,6)P5 -

Alternative/Minor Pathway (<10% flux): IP6

Ins(1,2,4,5,6)P5

The appearance of Ins(2,4)P2 confirms the enzyme's capability to access this secondary catalytic route, specifically hydrolyzing the phosphate at the C5 position of the P3 intermediate.

Pathway Visualization

The following diagram illustrates the bifurcation where Ins(2,4)P2 is generated.

Caption: Bifurcation of phytate degradation in K. terrigena 3-phytase. The yellow node highlights the specific Ins(2,4)P2 intermediate.

Experimental Protocol: Isolation and Detection

Detecting Ins(2,4)P2 requires high-resolution anion-exchange chromatography. Standard HPLC methods often fail to resolve specific P2 isomers (e.g., separating (2,4)P2 from (1,2)P2).

Methodological Principles (Causality)

-

Why High-Performance Ion Chromatography (HPIC)? Isomers differ only by the spatial arrangement of phosphate groups. Strong anion exchange (SAE) exploits the subtle pKa differences and ionic interaction strengths of these positional isomers.

-

Why Acid Gradient? A gradient of HCl or Methanesulfonic acid is necessary to elute highly charged IP species. Lower IPs (P2, P3) elute earlier; higher IPs (P5, P6) elute later.

Validated HPIC Workflow

Reagents:

-

Mobile Phase A: Milli-Q Water (18.2 MΩ).

-

Mobile Phase B: 0.5 M HCl (prepared from high-purity concentrate).

-

Post-Column Reagent: 0.1% Fe(NO3)3 · 9H2O in 2% HClO4 (Wade’s Reagent).

System Setup:

-

Column: CarboPac PA-100 or PA-200 (Dionex) guard and analytical columns.

-

Detection: UV-Vis at 290 nm (via post-column derivatization). Wade’s reagent creates a colored complex with phytate; absorbance decreases as phosphates elute (negative peaks).

Step-by-Step Protocol:

-

Enzymatic Reaction:

-

Incubate purified phytase (0.1 - 0.5 U/mL) with 2 mM sodium phytate in 100 mM Sodium Acetate buffer (pH 5.0) at 37°C.

-

Critical Control: Stop reaction at multiple timepoints (e.g., 10, 30, 60, 120 mins) to capture the transient P2 peak.

-

Termination: Add equal volume 0.5 M HCl to quench enzyme and protonate IPs for column binding.

-

-

Chromatographic Separation:

-

Flow Rate: 1.0 mL/min.[4]

-

Gradient Profile:

-

0–2 min: 0% B (Equilibration)

-

2–30 min: Linear gradient 0%

100% B (0.5 M HCl). -

30–35 min: 100% B (Wash).

-

-

-

Peak Identification:

-

Compare retention times against authenticated standards (commercially available D-Ins(1,2)P2 and D-Ins(2,4)P2).

-

Diagnostic Check: Ins(2,4)P2 typically elutes after Ins(1,2)P2 in standard HCl gradients due to the specific interaction of the 2,4-phosphate configuration with the resin.

-

Data Interpretation Table

Use the following reference to interpret HPIC chromatograms:

| Isomer | Relative Elution Order | Pathway Indicator | Biological Context |

| D-Ins(1,2)P2 | Early | Major 3-phytase / 6-phytase | Standard intermediate; often the bottleneck before Ins(2)P. |

| D-Ins(2,4)P2 | Late (Distinct) | Alternative 3-phytase | Signature of K. terrigena minor pathway. |

| Ins(2)P | Final | Complete Hydrolysis | The end-product of all phytase activity (P1).[5] |

Self-Validating the System

To ensure your detection of Ins(2,4)P2 is not an artifact (e.g., non-enzymatic hydrolysis or co-elution), apply this logic check:

-

Stoichiometry Check: The sum of all IP species (molar concentration) must equal the initial IP6 concentration. If P2 appears, a corresponding decrease in P3 and P4 precursors must be evident.

-

Kinetic Consistency: Ins(2,4)P2 should appear after Ins(2,4,5)P3 peaks and before Ins(2)P accumulation. If Ins(2,4)P2 appears immediately without P3 precursors, check for contamination or alternative enzyme cleavage.

-

Enantiomeric Verification: If possible, use chiral HPIC or enzymatic assays with specific kinases to distinguish D/L enantiomers if the source organism is unknown.

References

-

Greiner, R., & Carlsson, N. G. (2006). Phytase for food application.[5][6] In Food Biotechnology (pp. 179-214). CRC Press. (Establishes the fundamental pathways of Klebsiella and E. coli phytases).

-

Greiner, R., et al. (1993).Purification and characterization of a phytase from Klebsiella terrigena. Archives of Biochemistry and Biophysics, 303(1), 107-113.

-

Wyss, M., et al. (1999).Biophysical characterization of fungal phytases (myo-inositol hexakisphosphate phosphohydrolases): molecular size, glycosylation pattern, and engineering of proteolytic resistance. Applied and Environmental Microbiology, 65(2), 367-373. (Context on phytase engineering and stability).

-

Skoglund, E., et al. (1998).Ion-exchange chromatographic methods for the determination of inositol phosphates. Journal of Agricultural and Food Chemistry, 46(5), 1877-1882.

Sources

A Comparative Analysis of Myo-inositol (2,4) bisphosphate and Mammalian Ins(1,4)P2 Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The world of cellular signaling is orchestrated by a complex symphony of second messengers, among which the derivatives of myo-inositol play a pivotal role. These molecules, known as inositol phosphates (InsPs), are central to processes ranging from calcium homeostasis to gene expression and metabolic regulation.[1][2] While the signaling cascade initiated by inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) is a cornerstone of cell biology, the functions of its numerous metabolites and isomers remain a frontier of active investigation. This technical guide provides a detailed examination of the canonical mammalian signaling intermediate, inositol 1,4-bisphosphate (Ins(1,4)P2), and contrasts it with the lesser-known isomer, myo-inositol (2,4) bisphosphate (Ins(2,4)P2). We will delve into the metabolic pathways, established and putative signaling functions, and the analytical methodologies required to dissect these complex systems. This guide is designed to provide drug development professionals and researchers with the foundational knowledge and practical insights necessary to navigate this intricate signaling landscape.

Introduction: The Myo-inositol Signaling Scaffold

Myo-inositol is a six-carbon cyclitol, a sugar alcohol that serves as the structural backbone for a vast family of signaling molecules.[2][3] Through the combinatorial phosphorylation of its six hydroxyl groups, an astonishing diversity of inositol phosphate and pyrophosphate isomers can be generated, creating a sophisticated cellular signaling language. The most extensively studied pathway begins with the hydrolysis of the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). This reaction generates two critical second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (Ins(1,4,5)P3).[4][5] Ins(1,4,5)P3 rapidly diffuses into the cytosol to mobilize intracellular calcium stores, a fundamental signaling event in virtually all eukaryotic cells.[5][6]

The cellular concentration and activity of Ins(1,4,5)P3 are tightly regulated by a network of kinases and phosphatases. It is within this metabolic web that we find our primary molecule of interest: inositol 1,4-bisphosphate (Ins(1,4)P2), a direct product of Ins(1,4,5)P3 dephosphorylation.[7] This guide will first illuminate the well-defined role of Ins(1,4)P2 within this canonical pathway before turning to a comparative discussion of other isomers, such as Ins(2,4)P2, for which the metabolic origins and physiological functions in mammals are far less clear.

The Canonical Player: Mammalian Ins(1,4)P2

In mammalian cells, Ins(1,4)P2 is not a primary signaling molecule but rather a key metabolic intermediate in the termination of Ins(1,4,5)P3-mediated calcium signaling.

Synthesis and Metabolism

The primary, if not exclusive, route for Ins(1,4)P2 generation in stimulated mammalian cells is the dephosphorylation of Ins(1,4,5)P3 at the 5-position. This reaction is catalyzed by a family of enzymes known as inositol polyphosphate 5-phosphatases.[6] This action effectively terminates the calcium-mobilizing signal of Ins(1,4,5)P3.

Once formed, Ins(1,4)P2 is further metabolized by inositol polyphosphate 1-phosphatase (INPP1), which removes the phosphate at the 1-position to yield inositol 4-monophosphate.[6] This enzyme is famously inhibited by lithium, a mechanism believed to be central to its therapeutic effects in bipolar disorder.[8][9] The subsequent dephosphorylation of the monophosphate form regenerates free myo-inositol, which can then be used to resynthesize phosphatidylinositols in the endoplasmic reticulum, completing the phosphatidylinositol cycle.[9][10]

Established Signaling Role

The consensus in the field is that Ins(1,4)P2 does not possess a significant signaling role of its own in mammals. Unlike its precursor, Ins(1,4,5)P3, it does not potently activate calcium release channels.[11] Its primary function is that of a metabolic intermediate whose formation is crucial for signal termination and the recycling of inositol. While some studies have explored potential minor roles, for instance, weakly inhibiting the binding of PLC-δ1 to membrane vesicles, these effects are significantly less potent than those of Ins(1,4,5)P3.[12][13]

The Enigmatic Isomer: Myo-inositol (2,4) bisphosphate

In stark contrast to the well-defined metabolic context of Ins(1,4)P2, the origins and functions of Ins(2,4)P2 in mammalian systems are not established. There is no known dedicated signaling pathway for this isomer. Its study is primarily a challenge of analytical chemistry—to detect and quantify its presence, if any, within the complex milieu of dozens of other inositol phosphate isomers.[14][15]

The synthesis of higher inositol phosphates like InsP5 and InsP6 involves a complex series of phosphorylation events catalyzed by enzymes such as inositol polyphosphate multikinase (IPMK) and inositol-tetrakisphosphate 1-kinase (ITPK1).[16] It is conceivable that minor isomers like Ins(2,4)P2 could be generated as byproducts or intermediates in these or other, yet-to-be-discovered, metabolic pathways. However, without definitive identification and characterization of specific enzymes that produce or act upon Ins(2,4)P2, its role remains speculative.

Comparative Summary

To provide a clear, at-a-glance reference for researchers, the key properties of Ins(1,4)P2 and Ins(2,4)P2 are summarized below.

| Feature | Mammalian Ins(1,4)P2 | Myo-inositol (2,4) bisphosphate |

| Primary Source | Dephosphorylation of Ins(1,4,5)P3 | Not established in mammals. |

| Key Synthesizing Enzyme | Inositol polyphosphate 5-phosphatases | Not identified in mammals. |

| Key Catabolizing Enzyme | Inositol polyphosphate 1-phosphatase | Not identified in mammals. |

| Established Signaling Role | Termination of Ins(1,4,5)P3 signal; metabolic intermediate.[7] | No established signaling role in mammals. |

| Relevance to Drug Dev. | Indirectly, via inhibition of its degradation by lithium.[8] | None at present. |

Visualizing the Metabolic Context

Understanding the relationship between these molecules is best achieved visually. The following diagrams, generated using DOT language, illustrate the canonical pathway for Ins(1,4)P2 and the general workflow for its analysis.

Caption: Canonical pathway of Ins(1,4)P2 formation and degradation.

Methodologies for Inositol Phosphate Analysis

Distinguishing between and quantifying the various inositol phosphate isomers is a significant analytical challenge that requires robust and validated methodologies. The low cellular abundance of these molecules and the structural similarity between isomers necessitate highly sensitive and specific techniques.[15][17]

Experimental Workflow: An Overview

The general process for analyzing cellular inositol phosphates involves extraction, separation, and detection/quantification.

Caption: General workflow for inositol phosphate analysis.

Detailed Protocol: HPLC-Based Quantification

High-Performance Liquid Chromatography (HPLC), particularly using strong anion-exchange columns, is the gold standard for separating inositol phosphate isomers.[14][18][19]

Objective: To separate and quantify inositol bisphosphate isomers from cultured cells.

I. Sample Preparation and Extraction:

-

Quenching & Lysis: Grow cells to desired confluency. To halt metabolic activity, rapidly wash cell monolayers with ice-cold PBS. Immediately add 1 mL of ice-cold 0.5 M HCl to the plate.

-

Scraping & Collection: Scrape the cells in the acid and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

-

Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Neutralization (Optional, depending on downstream cleanup): Carefully transfer the supernatant to a new tube. Neutralize with a suitable buffer if required by the cleanup column chemistry.

II. Sample Cleanup and Concentration:

-

Rationale: This step removes interfering substances (salts, nucleotides) and concentrates the highly polar inositol phosphates. Common methods use strong anion-exchange (SAX) cartridges.[19]

-

Cartridge Equilibration: Equilibrate a SAX cartridge (e.g., Dionex OnGuard) according to the manufacturer's instructions, typically with deionized water.

-

Sample Loading: Pass the clarified cell extract through the equilibrated cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min). Inositol phosphates will bind to the resin.

-

Washing: Wash the cartridge with deionized water to remove non-bound contaminants.

-

Elution: Elute the bound inositol phosphates using a high-salt or high-acid solution (e.g., 2 M HCl), as recommended by the manufacturer.

-

Drying: Lyophilize or use a speed vacuum to dry the eluted sample to concentrate the inositol phosphates. Reconstitute in a small, known volume of mobile phase for HPLC injection.

III. HPLC Separation and Detection:

-

Causality: The separation is based on the differential charge of the inositol phosphate isomers at a given pH. An acidic eluent system with a salt gradient is often used to achieve fine resolution of isomers.[19]

-

Column: Strong anion-exchange column (e.g., Dionex CarboPac™ PA100).

-

Mobile Phase: A gradient of HCl is commonly used. For example, a linear gradient from 1 mM HCl to 1 M HCl over 40-60 minutes.

-

Detection: Inositol phosphates lack a strong chromophore, necessitating post-column derivatization for UV detection or the use of more advanced detectors.

-

Post-Column Reaction: The eluent is mixed with a reagent (e.g., ferric nitrate in dilute perchloric acid) that forms a complex with the phosphate groups, which can be detected by UV absorbance.[19]

-

Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) provides superior sensitivity and specificity, allowing for definitive identification based on mass-to-charge ratio.[14][15][17]

-

-

Quantification: Run commercially available standards for Ins(1,4)P2 and other known isomers to create a standard curve. Peak areas from the sample chromatogram are compared to this curve for quantification.

Therapeutic Implications and Future Directions

The therapeutic potential of targeting inositol phosphate pathways is well-established, but it is almost entirely focused on the canonical PI signaling cascade.

-

Bipolar Disorder: The inhibition of inositol monophosphatase by lithium, which affects the recycling of inositol from Ins(1,4)P2, remains a cornerstone of treatment.[8] This highlights the potential for developing more specific inhibitors with improved side-effect profiles.

-

Cancer: Enzymes upstream of Ins(1,4,5)P3 synthesis, such as PI3-kinases, are hyperactivated in many cancers, and inhibitors of this pathway are a major focus of oncology drug development.[20]

-

Metabolic Disease: Inositol and its derivatives play emerging roles in insulin signaling and glucose metabolism, suggesting that modulating these pathways could be beneficial for conditions like metabolic syndrome and diabetes.[1][21][22]

The primary challenge and future direction in this field lie in the development and application of more powerful analytical tools.[15][17] Advanced mass spectrometry and capillary electrophoresis methods are needed to create a complete "atlas" of all cellular inositol phosphate isomers.[15][17] Only by achieving a comprehensive profile of these molecules in various physiological and pathological states can we hope to uncover potential cryptic signaling roles for minor isomers like Ins(2,4)P2 and unlock new therapeutic targets.

References

- A sensitive method for the quantification of the mass of inositol phosphates using gas chromatography-mass spectrometry - PubMed.

- Anion exchange chromatographic separation of inositol phosphates and their quantification by gas chromatography - PubMed.

- What are Inositol 1 phosphatase inhibitors and how do they work? - Patsnap Synapse.

- Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review - MDPI.

- The inositol pyrophosphate pathway in health and diseases - PMC - NIH.

- Inositol Polyphosphate-Based Compounds as Inhibitors of Phosphoinositide 3-Kinase-Dependent Signaling - MDPI.

- Inositol Pyrophosphates as Mammalian Cell Signals - PMC.

- Defining Signal Transduction by Inositol Phosphates - PMC - NIH.

- Physiological roles of phosphoinositides and inositol phosphates: Implications for metabolic dysfunction-associated steatotic liver disease - Portland Press.

- Quantification of inositol phosphates using (31)P nuclear magnetic resonance spectroscopy in animal nutrition - PubMed.

- Detection of Inositol Polyphosphates by Polyacrylamide Gel Electrophoresis (PAGE) under Apoptotic Conditions in Cultured SW480 - ScholarWorks@UARK.

- Analytical methods and tools for studying inositol phosphates - ResearchGate.

- Analytical methods and tools for studying inositol phosphates - PubMed.

- Inositol Pyrophosphates: Signaling Molecules with Pleiotropic Actions in Mammals - MDPI.

- Determination of Inositol Phosphates in Dried Distillers Grains with Solubles - Lab Manager.

- Inositol 1,4-bisphosphate (Ins(1,4)P2) - Echelon Biosciences.

- Inositol phosphate biosynthesis in mammals. PIP2 is phosphorylated by... - ResearchGate.

- Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases.

- The Inositol Phosphate System—A Coordinator of Metabolic Adaptability - PMC.

- Biosynthesis of myo-inosotol (MI) and metabolism of inositol phosphate - ResearchGate.

- Semi-enzymatic synthesis and application of 13 C-isotopically labelled inositol-(1,4,5).

- Inositol Phosphate Biochemistry.

- The type 2 inositol 1,4,5-trisphosphate receptor, emerging functions for an intriguing Ca2+-release channel - PMC.

- Chapter 4 Cellular myo-inositol metabolism in: Phytate destruction - Brill.

- Basic features of cellular inositol metabolism as revealed by a newly developed LC-MS method | Biochemical Journal | Portland Press.

- Role of Inositols and Inositol Phosphates in Energy Metabolism - PMC - NIH.

- D-myo-inositol 1,4,5-trisphosphate inhibits binding of phospholipase C-??1 to bilayer membranes - ResearchGate.

- Unraveling the Therapeutic Role of Myoinositol in Polycystic Ovary Syndrome.

- Regulations of myo-inositol homeostasis - UCL Discovery.

- Phosphatidylinositol signaling system - CUSABIO.

- D-myo-inositol 1,4,5-trisphosphate inhibits binding of phospholipase C-delta 1 to bilayer membranes - PubMed.

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. cusabio.com [cusabio.com]

- 6. Semi-enzymatic synthesis and application of 13 C-isotopically labelled inositol-(1,4,5)-trisphosphate - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00139K [pubs.rsc.org]

- 7. Inositol 1,4-bisphosphate (Ins(1,4)P2) - Echelon Biosciences [echelon-inc.com]

- 8. What are Inositol 1 phosphatase inhibitors and how do they work? [synapse.patsnap.com]

- 9. portlandpress.com [portlandpress.com]

- 10. brill.com [brill.com]

- 11. The type 2 inositol 1,4,5-trisphosphate receptor, emerging functions for an intriguing Ca2+-release channel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. D-myo-inositol 1,4,5-trisphosphate inhibits binding of phospholipase C-delta 1 to bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. The Inositol Phosphate System—A Coordinator of Metabolic Adaptability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analytical methods and tools for studying inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anion exchange chromatographic separation of inositol phosphates and their quantification by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cdn.labmanager.com [cdn.labmanager.com]

- 20. mdpi.com [mdpi.com]

- 21. Role of Inositols and Inositol Phosphates in Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Unraveling the Therapeutic Role of Myoinositol in Polycystic Ovary Syndrome – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

Technical Guide: Stereochemical and Functional Analysis of D-myo-Inositol 2,4-Bisphosphate vs. L-Isomers

This guide provides an in-depth technical analysis of D-myo-inositol 2,4-bisphosphate (D-Ins(2,4)P₂) versus its L-isomer (L-Ins(2,4)P₂, enantiomeric to the D-form).[1] This analysis focuses on stereochemical distinctions, biological origins via phytate degradation, and synthetic utility in probing phosphate recognition domains.[1]

Executive Summary

D-myo-inositol 2,4-bisphosphate (D-Ins(2,4)P₂) is a specific stereoisomer of inositol bisphosphate characterized by the unique presence of an axial phosphate group at the C2 position and an equatorial phosphate at the C4 position . Unlike the canonical second messenger breakdown products (e.g., Ins(1,4)P₂ or Ins(4,5)P₂), the (2,[1]4) isomer is primarily associated with the stepwise enzymatic degradation of phytic acid (IP₆) by specific microbial phytases.[1]

The L-isomer (L-Ins(2,4)P₂) , which is the enantiomer of the D-form (and structurally equivalent to D-Ins(2,6)P₂), serves as a critical negative control in binding assays and a tool for mapping the stereospecificity of inositol phosphate phosphatases and binding domains (e.g., PH domains).[1]

Key Differentiator: The biological activity of these isomers is dictated by the C2-axial phosphate , which imposes distinct steric and electrostatic constraints compared to the all-equatorial signaling isomers (like Ins(1,4,5)P₃).[1]

Stereochemical Definition & Structural Logic

To understand the difference, one must analyze the chair conformation of the myo-inositol ring.[1] Myo-inositol is a meso compound (optically inactive) possessing a plane of symmetry running through C2 and C5. However, asymmetric substitution (such as phosphorylation at C2 and C4) breaks this symmetry, creating chiral molecules.[1]

D-myo-inositol 2,4-bisphosphate[1]

-

Numbering: Follows the D-numbering convention (counter-clockwise when looking from above C2, with C1 as the reference).

-

Conformation:

-

Chirality: The molecule is chiral.[1]

L-myo-inositol 2,4-bisphosphate[1]

-

Equivalence: This molecule is the mirror image (enantiomer) of the D-isomer.[1]

-

Numbering Mapping: In standard D-nomenclature, the L-Ins(2,4)P₂ structure maps to D-myo-inositol 2,6-bisphosphate .[1]

-

Conformation:

-

Distinction: While both have one axial and one equatorial phosphate, the spatial arrangement of the equatorial phosphate (C4 vs. C6) relative to the axial anchor (C2) is inverted.[1]

Visualization of Stereochemical Relationship

The following diagram illustrates the relationship between the meso parent compound and the resulting chiral bisphosphates.

Figure 1: Stereochemical divergence of myo-inositol phosphorylation.[1] Note that the D- and L- isomers are non-superimposable mirror images due to the position of the equatorial phosphate relative to the axial C2.

Biological Context: The Phytate Degradation Pathway[1][2]

Unlike Ins(1,4,5)P₃, which is generated by PLC-mediated hydrolysis of PIP₂, D-Ins(2,4)P₂ is predominantly a metabolite of Phytic Acid (IP₆) degradation.[1] This process is catalyzed by phytases (myo-inositol hexakisphosphate phosphohydrolases), which are crucial in plant biology and gut microbiology (e.g., Bifidobacterium sp.).[1]

Pathway Specificity

Different phytases remove phosphates in specific sequences.[1] The presence of Ins(2,4)P₂ indicates a specific degradation route, often associated with 6-phytases (bacterial) rather than 3-phytases (fungal).[1]

-

Precursor: D-Ins(1,2,4)P₃ or D-Ins(2,4,5)P₃.[1]

-

Enzymatic Action: Removal of the phosphate at C1 or C5.

-

Significance: The accumulation of Ins(2,4)P₂ suggests a "bottleneck" in degradation or a specific endpoint for certain microbial enzymes.[1]

Figure 2: Proposed generation of D-Ins(2,4)P₂ via microbial phytase degradation of lower inositol phosphates.[1]

Comparative Analysis: D- vs. L-Isomers[3][4]

The distinction between D- and L-isomers is critical in biochemical assays involving protein recognition. Most mammalian signaling proteins (receptors, kinases, phosphatases) are chiral and evolved to recognize the D-configuration.[1]

Table 1: Physicochemical and Biological Comparison

| Feature | D-myo-inositol 2,4-bisphosphate | L-myo-inositol 2,4-bisphosphate |

| Stereochemistry | D-configuration (Natural metabolite) | L-configuration (Enantiomer) |

| Structural Equivalent | D-Ins(2,4)P₂ | D-Ins(2,6)P₂ |

| C2 Phosphate | Axial | Axial |

| Secondary Phosphate | Equatorial at C4 | Equatorial at C6 |

| IP₃ Receptor Affinity | Negligible. Lacks the critical vicinal 4,5-bisphosphate motif required for high-affinity binding.[1] | Negligible. Used as a negative control.[1] |

| Enzyme Susceptibility | Substrate for specific inositol polyphosphate phosphatases.[1] | Often resistant to D-specific phosphatases; competitive inhibitor. |

| Primary Source | Phytate degradation (Microbial).[1][2] | Synthetic / Non-biological.[1][3] |

Binding Affinity Insights

Research indicates that the vicinal 4,5-bisphosphate motif (equatorial-equatorial) is essential for binding to the IP₃ receptor and many PH domains.[1]

-

D-Ins(2,4)P₂: Possesses a 2,4 separation.[1][4] The axial 2-phosphate causes steric hindrance and lacks the correct geometry to mimic the 4,5-binding pocket.

-

L-Ins(2,4)P₂: Similarly inactive, but useful in Structure-Activity Relationship (SAR) studies to prove that binding is stereospecific.[1] If a protein binds both D- and L- forms equally, the interaction is likely non-specific (purely electrostatic).[1]

Experimental Protocols

Protocol A: Chemo-Enzymatic Synthesis & Resolution

Because Ins(2,4)P₂ is not a standard commercial reagent in bulk, it is often synthesized or purified from partial phytate hydrolysates.[1]

-

Starting Material: D-Glucopyranoside or crude phytate hydrolysate.

-

Protection Strategy (Synthetic Route):

-

Resolution of Enantiomers:

-

Validation: Measure optical rotation (

) and confirm structure via ¹H-NMR (focusing on the H2 signal, which appears as a triplet with small coupling constants due to axial-equatorial-equatorial relationships).

Protocol B: High-Performance Ion Chromatography (HPIC) Analysis

To distinguish D-Ins(2,4)P₂ from other isomers in biological samples.[1]

-

System: Dionex ICS-5000+ or equivalent.

-

Column: CarboPac PA200 or OmniPac PAX-100 (Anion Exchange).[1]

-

Eluent: Gradient of HCl or Methanesulfonic acid (0–500 mM) mixed with water/isopropanol.[1]

-

Detection: Suppressed Conductivity or Post-column derivatization (Fe(NO₃)₃) for UV detection.[1]

-

Differentiation:

-

D-Ins(2,4)P₂ elutes distinctly from Ins(1,4)P₂ and Ins(4,5)P₂ due to the pKa difference of the axial phosphate.[1]

-

Note: D- and L- enantiomers cannot be separated on standard achiral ion-exchange columns. To distinguish D from L in a mixture, one must use a chiral selector or enzymatic digestion (e.g., treat with a D-specific phosphatase; the remaining peak is the L-isomer).[1]

-

References

-

IUPAC-IUB Commission on Biochemical Nomenclature. (1989).[1] Numbering of atoms in myo-inositol.

-

Source: [1]

-

-

Parthasarathy, R., & Eisenberg, F. (1986).[1] The inositol phospholipids: a stereochemical view of biological activity. Biochemical Journal.

-

Source: [1]

-

-

Harland, B. F., & Morris, E. R. (1995).[1] Phytate: A good or bad food component? (Discusses degradation pathways). Nutrition Research.

-

Source: [1]

-

-

Tamura, T., et al. (2025).[1] Phytate degradation by human gut isolated Bifidobacterium pseudocatenulatum. (Identifies specific lower IP isomers).

-

Source:

-

-

Potter, B. V. L., & Lampe, D. (1995).[1] Chemistry of inositol lipid mediated cellular signaling. Angewandte Chemie International Edition.

-

Source: [1]

-

Sources

- 1. Inositol trisphosphate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Research Portal [researchportal.murdoch.edu.au]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Ca(2+)-release activity of D- and L-myo-inositol 2,4,5-trisphosphate and D- and L-chiro-inositol 1,3,4-trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Inositol Phosphate Turnover and Ins(2,4)P2 Accumulation

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Dynamic World of Inositol Phosphate Signaling

In the intricate landscape of cellular communication, inositol-based signaling molecules are central players, acting as versatile messengers that regulate a vast array of physiological processes.[1][2] This signaling network, which coordinates cellular responses to everything from growth factors to nutrient availability, is characterized by its complexity and dynamism.[3] At its heart is the enzymatic generation of a family of water-soluble inositol polyphosphates (InsPs) and their membrane-associated precursors, the phosphoinositides (PIs).[4][5]

The canonical activation of this pathway begins at the plasma membrane, where phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), a minor but critical membrane phospholipid, to generate two potent second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (Ins(1,4,5)P3).[4][6] While DAG remains in the membrane to activate protein kinase C (PKC), Ins(1,4,5)P3 diffuses into the cytosol, famously mediating the release of intracellular calcium stores.[4][7]

However, the story does not end with Ins(1,4,5)P3. This molecule is the gateway to a much larger and more complex metabolic network. Through the coordinated action of a host of specific kinases and phosphatases, Ins(1,4,5)P3 is converted into a dizzying array of higher phosphorylated inositols (InsP4, InsP5, InsP6) and even inositol pyrophosphates (PP-InsPs), molecules containing high-energy phosphoanhydride bonds.[1][8] Concurrently, dephosphorylation pathways exist to terminate signals and regenerate myo-inositol.[4]

Within this complex web of isomers, the accumulation of specific, often less abundant, species can signify a distinct cellular state or a perturbation in the signaling network. This guide focuses on the principles and techniques required to study inositol phosphate turnover, with a specific emphasis on a lesser-studied isomer, inositol 2,4-bisphosphate (Ins(2,4)P2). We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and offer insights into interpreting the complex data generated from these powerful analytical techniques.

The Inositol Phosphate Metabolic Network: A Symphony of Kinases and Phosphatases

Understanding the turnover of any single inositol phosphate requires an appreciation for the entire metabolic network in which it exists. The cellular concentration of each InsP isomer is a direct reflection of the dynamic balance between the enzymatic activities that produce it and those that consume it.

Core Synthetic Pathway: From Ins(1,4,5)P3 to Higher Polyphosphates

The synthesis of higher inositol polyphosphates is a sequential and branched process initiated from Ins(1,4,5)P3. A key enzyme in this cascade is the Inositol Polyphosphate Multikinase (IPMK) , also known as Ipk2.[8][9] IPMK is a versatile kinase that can phosphorylate Ins(1,4,5)P3 at the 3- or 6-position, and subsequently phosphorylates its products to generate various inositol tetrakis- (InsP4) and pentakisphosphates (InsP5).[7][10][11] The pathway culminates in the synthesis of inositol hexakisphosphate (InsP6 or phytic acid) through the action of enzymes like inositol pentakisphosphate 2-kinase (IPK1).[5] Genetic deletion of IPMK has been shown to eliminate the majority of InsP5 and higher phosphorylated species, underscoring its critical, rate-limiting role in the pathway.[7]

Key Degradative Pathways: The Role of Phosphatases

Signal termination and isomer interconversion are driven by inositol polyphosphate phosphatases. These enzymes remove specific phosphate groups from the inositol ring. For example, the inositol polyphosphate 5-phosphatases are a large family of enzymes that hydrolyze the 5-position phosphate from substrates like Ins(1,4,5)P3 and Ins(1,3,4,5)P4, yielding Ins(1,4)P2 and Ins(1,3,4)P3, respectively.[12] This family includes enzymes like SHIP1, SHIP2, and OCRL, each with distinct localizations and regulatory properties that allow for precise spatial and temporal control of inositol signaling.[12][13] Similarly, 4-phosphatases and 1-phosphatases act on various substrates to further diversify the pool of available InsP isomers.[4][14]

The Enigma of Ins(2,4)P2 Formation

The metabolic pathway leading to the accumulation of Ins(2,4)P2 is less characterized than the canonical Ins(1,4,5)P3-driven cascade. Its formation likely occurs through one of several potential routes:

-

Dephosphorylation of Higher Precursors: Ins(2,4)P2 could be generated by the action of specific phosphatases on precursors such as Ins(1,2,4)P3 or Ins(2,4,5)P3.

-

Phosphorylation of Ins(4)P: A specific kinase could phosphorylate inositol 4-monophosphate (Ins(4)P) at the 2-position.

-

Alternative Pathways: It may arise from the degradation of lipid species like phosphatidylinositol (3,4)-bisphosphate (PtdIns(3,4)P2), which is dephosphorylated by the phosphatase INPP4B on the 4' position.[15][16]

The accumulation of Ins(2,4)P2, therefore, represents a specific metabolic state where the balance of kinase and phosphatase activities is shifted, making its precise quantification a valuable tool for interrogating these pathways.

Caption: Overview of the Inositol Phosphate Signaling Pathway.

Methodologies for Analyzing Inositol Phosphate Turnover

Analyzing InsPs presents significant technical challenges due to their low cellular abundance, high polarity, and the existence of numerous structurally similar isomers.[17] No single method is perfect for all applications; therefore, the choice of technique depends on the specific research question, the required sensitivity, and the availability of specialized equipment.

General Experimental Workflow

A typical experiment to assess InsP turnover follows a logical progression from cell culture to data analysis. This workflow is designed to introduce a trackable label into the inositol phosphate pool and then measure its distribution among the various isomers before and after cellular stimulation.

Caption: General workflow for analyzing inositol phosphate turnover.

Protocol 1: Steady-State Radiolabeling with [3H]-myo-inositol

This classic method remains the gold standard for analyzing the relative distribution of InsP isomers and their turnover.[18][19] By allowing cells to grow for several doublings in the presence of [3H]-myo-inositol, the entire cellular pool of inositol-containing molecules reaches a steady-state of radioactivity. This allows for sensitive detection of changes in the levels of even low-abundance isomers following stimulation.

Causality: The use of inositol-free medium is critical to maximize the specific activity of the incorporated radiolabel, thereby increasing the sensitivity of detection.[20] Achieving steady-state is essential for a trustworthy baseline; it ensures that any observed changes are due to altered metabolism (turnover) rather than ongoing label incorporation.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells (e.g., HEK293, HeLa, or cell line of interest) in their regular growth medium. For a 6-well plate, a density of 100,000–250,000 cells per well is a good starting point.[20] Allow cells to adhere overnight.

-

Media Exchange: Carefully aspirate the growth medium. Wash the cells once with sterile phosphate-buffered saline (PBS). Add inositol-free medium (e.g., inositol-free DMEM) supplemented with dialyzed fetal bovine serum.

-

Radiolabeling: To each well, add [3H]-myo-inositol to a final concentration of 20–40 µCi/mL.

-

Note: The optimal concentration and labeling time should be empirically determined for each cell line to ensure sufficient incorporation without causing toxicity.[20]

-

-

Incubation: Culture the cells for 48–72 hours, or for a period equivalent to 2–4 cell doublings, to allow the radiolabel to equilibrate within the cellular inositol and phosphoinositide pools.

-

Stimulation: Prior to stimulation, you may wish to replace the labeling medium with a fresh buffer (e.g., Krebs-Ringer-HEPES) to reduce background noise. Add the agonist or vehicle control and incubate for the desired time course.

Protocol 2: Extraction of Soluble Inositol Phosphates

The goal of extraction is to instantaneously halt all enzymatic activity and efficiently solubilize the highly polar InsPs from the cell lysate. Perchloric acid (PCA) is the reagent of choice for this purpose.

Causality: The strong acid denatures all proteins, including kinases and phosphatases, immediately quenching the metabolic state of the cell at the time of harvest. This "snapshot" is critical for accurately capturing transient changes in InsP levels.

Step-by-Step Methodology:

-

Quenching: At the end of the stimulation period, rapidly aspirate the medium and place the culture plate on ice.

-

Lysis: Immediately add 0.5 mL of ice-cold 0.5 M perchloric acid (PCA) containing 3 mM EDTA to each well.

-

Harvesting: Scrape the cells from the plate and transfer the acid lysate to a microcentrifuge tube.

-

Incubation: Keep the tubes on ice for 20 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant contains the soluble inositol phosphates.

-

Neutralization: Carefully transfer the supernatant to a new tube containing a neutralization solution. A common choice is 1 M K2CO3. Add the neutralization solution dropwise while vortexing until the pH is between 7.0 and 8.0. The formation of a KClO4 precipitate will be observed.

-

Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet the precipitate. The resulting supernatant is the neutralized extract ready for analysis.

Protocol 3: Separation and Quantification by SAX-HPLC

Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC) is the most powerful and widely used technique for resolving the complex mixture of InsP isomers.[19][21] Separation is based on the number of phosphate groups; molecules with more phosphate groups have a stronger negative charge and bind more tightly to the positively charged column matrix, thus eluting later in a high-salt gradient.

Causality: A gradient elution, typically with increasing concentrations of ammonium phosphate, is essential for resolving species with different numbers of phosphate groups, from InsP1 to InsP8.[18] Maintaining a specific pH (e.g., 3.7) is critical as it influences the charge state of the phosphate groups, thereby affecting the separation profile.[21]

Step-by-Step Methodology:

-

System Setup: Use an HPLC system equipped with a strong anion exchange column (e.g., a Partisphere SAX column).

-

Mobile Phases:

-

Buffer A: Water

-

Buffer B: 1.25 M (NH4)2HPO4, adjusted to pH 3.7 with H3PO4.

-

-

Injection: Inject the neutralized cell extract onto the column.

-

Elution Gradient: Run a gradient program that separates the InsP species. A typical gradient might be:

-

0-10 min: 0% B

-

10-90 min: 0% to 80% B (linear gradient)

-

90-100 min: 80% to 100% B

-

Note: This gradient must be optimized for the specific column and separation desired.

-

-

Detection & Quantification:

-

Radiolabeling: Use an in-line radioactivity detector or collect 1-minute fractions and quantify the radioactivity in each fraction using a scintillation counter.[20] Peaks are identified by comparing their elution times to those of known radiolabeled standards. The amount of radioactivity in each peak (cpm) is proportional to its abundance.

-

Non-Radioactive Methods: For unlabeled samples, detection can be achieved post-column by complexation with a metal-dye reagent or, more powerfully, by interfacing the HPLC with a mass spectrometer.[22][23]

-

Modern Alternatives: Mass Spectrometry-Based Approaches

While radiolabeling is highly sensitive, it does not provide absolute quantification and relies on hazardous materials. Modern mass spectrometry (MS) techniques offer a powerful alternative.[17][24]

-

Capillary Electrophoresis ESI-MS (CE-ESI-MS): This technique offers excellent resolution of isomers and high sensitivity, enabling the absolute quantification of InsPs in the femtomole range.[25]

-

Liquid Chromatography ICP-MS (LC-ICP-MS): This method couples HPLC with inductively coupled plasma mass spectrometry to detect phosphorus. Its response is directly proportional to the phosphorus content, simplifying quantification and allowing for analysis of crude biological samples.[23][26]

Causality: These methods provide absolute quantification because they directly measure the mass or elemental composition of the molecules, rather than relying on the specific activity of a radiolabel. They often require an enrichment step, for example using titanium dioxide (TiO2) beads, to selectively capture the highly phosphorylated InsPs from the complex cell extract prior to analysis.

| Analytical Method | Principle | Advantages | Disadvantages | Primary Application |

| [3H]-Inositol Labeling + SAX-HPLC | Measures incorporated radioactivity in separated isomers.[18] | Extremely sensitive; excellent for tracking relative turnover and identifying novel metabolites. | Provides relative, not absolute, quantification; requires radioactive materials; can be slow. | Agonist-stimulated turnover studies; profiling InsP metabolism in genetically modified cells. |

| Capillary Electrophoresis-MS (CE-MS) | Separates isomers by charge/size in a capillary, followed by mass detection. | High resolution of isomers; provides absolute quantification; no radiolabeling needed. | Requires sample pre-purification (e.g., TiO2); lower sample loading capacity. | Absolute quantification of specific InsP and PP-InsP isomers in cell extracts. |

| Liquid Chromatography-ICP-MS | HPLC separation followed by phosphorus-specific elemental detection.[23] | Absolute quantification based on phosphorus content; high sample loading capacity; robust for crude samples. | Does not provide structural information beyond phosphorus content; requires specialized ICP-MS detector. | Measuring total InsP levels in complex matrices like tissues or environmental samples. |

Conclusion and Future Directions

The study of inositol phosphate turnover is fundamental to understanding a vast range of cellular signaling events. While the network is complex, a combination of classic radiolabeling techniques and modern mass spectrometry methods provides a powerful toolkit for its dissection. The ability to detect and quantify the accumulation of specific, low-abundance isomers like Ins(2,4)P2 opens new avenues for research, allowing scientists to probe the nuanced regulation of the InsP metabolic network.

Future progress in this field will likely focus on several key areas:

-

Elucidating Novel Pathways: Defining the specific kinases and phosphatases responsible for the synthesis and degradation of less-studied isomers, including Ins(2,4)P2.

-

Identifying Effector Proteins: Discovering the downstream binding partners and cellular targets of these isomers to understand their physiological function.

-

Developing Advanced Probes: Creating new chemical or genetically encoded sensors for the real-time visualization of specific InsP dynamics in living cells.[27]

By applying the robust methodologies outlined in this guide, researchers and drug development professionals can confidently explore the intricate and dynamic world of inositol phosphate signaling, paving the way for new discoveries and therapeutic interventions.

References

- HPLC with Inductively Coupled Plasma Optical Emission Spectrometric Detection for the Analysis of Inositol Phosphates. (Source: vertexaisearch.cloud.google.com)

- Absolute quantitation of inositol pyrophosphates by capillary electrophoresis electrospray ionization mass spectrometry - UCL Discovery. (Source: UCL Discovery)

- The Inositol Phosphate System—A Coordinator of Metabolic Adaptability - PMC. (Source: PMC)

- High‐resolution mass spectrometric analysis of myo‐inositol hexakisphosphate using electrospray ionis

- HPLC Separation and Quantitation of Phytic Acid and Some Inositol Phosphates in Foods: Problems and Solutions. (Source: vertexaisearch.cloud.google.com)

- Analysis of Inositol Phosphates, Diphosphoinositol Phosphates, and Their Analogs by HPLC on an Acid-Compatible Stationary Phase with Detection by Complexation with Ferric Ion - PubMed. (Source: PubMed)

- Analysis of Inositol Phosphate Metabolism by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. (Source: vertexaisearch.cloud.google.com)

- Phosphorus-specific, liquid chromatography inductively coupled plasma mass spectrometry for analysis of inositol phosphate and inositol pyrophosphate metabolism | Biochemical Journal | Portland Press. (Source: Portland Press)

- HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments.

- Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed. (Source: PubMed)

- Mass measurement of inositol phosph

- Physiological roles of phosphoinositides and inositol phosphates: Implications for metabolic dysfunction-associated steatotic liver disease - Portland Press. (Source: Portland Press)

- Inositol Pyrophosphate Pathways and Mechanisms: What Can We Learn from Plants?. (Source: vertexaisearch.cloud.google.com)

- Metabolic Labeling of Inositol Phosphates and Phosphatidylinositols in Yeast and Mammalian Cells - PMC. (Source: PMC)

- Inositol polyphosphates intersect with signaling and metabolic networks via two distinct mechanisms | PNAS. (Source: PNAS)

- Analytical methods and tools for studying inositol phosphates - ResearchGate.

- An essential role for an inositol polyphosphate multikinase, Ipk2, in mouse embryogenesis and second messenger production - PMC. (Source: PMC)

- Metabolic Labeling of Inositol Phosphates and Phosphatidylinositols in Yeast and Mammalian Cells | Springer Nature Experiments.

- The Expanding Significance of Inositol Polyphosphate Multikinase as a Signaling Hub. (Source: vertexaisearch.cloud.google.com)

- LC- ICP- MS analysis of inositol phosphate isomers in soil offers improved sensitivity and fine. (Source: vertexaisearch.cloud.google.com)

- Analytical Methods for Determination of Phytic Acid and Other Inositol Phosph

- From Obscurity to Prominence: IPMK's Expanding Role in Cellular Signaling, Physiology, and Disease - MDPI. (Source: MDPI)

- Inositol polyphosphate multikinase signaling in the regulation of metabolism - ResearchGate.

- Extraction and Quantification of Soluble, Radiolabeled Inositol Polyphosphates from Different Plant Species using SAX-HPLC - ResearchGate.

- Inositol polyphosphate multikinase signaling in the regul

- The diversity and possible functions of the inositol polyphosphate 5-phosph

- Phosphatidylinositol 3,4-bisphosph

- Synthesis of IP2, IP, and Ins in the cytosol - Reactome Pathway Database.

- Phosphatidylinositol 4,5-bisphosph

- In Situ Quantitative Imaging of Cellular Lipids Using Molecular Sensors - PMC - NIH. (Source: PMC)

- The impact of phosphoinositide 5-phosphatases on phosphoinositides in cell function and human disease - PMC. (Source: PMC)

- Evidence that Inositol polyphosphate 4-phosphatase type II is a tumor suppressor that inhibits PI3K signaling - PMC. (Source: PMC)

Sources

- 1. pnas.org [pnas.org]

- 2. Metabolic Labeling of Inositol Phosphates and Phosphatidylinositols in Yeast and Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. The Inositol Phosphate System—A Coordinator of Metabolic Adaptability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Phosphatidylinositol 4,5-bisphosphate - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. An essential role for an inositol polyphosphate multikinase, Ipk2, in mouse embryogenesis and second messenger production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Expanding Significance of Inositol Polyphosphate Multikinase as a Signaling Hub - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inositol polyphosphate multikinase signaling in the regulation of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The diversity and possible functions of the inositol polyphosphate 5-phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The impact of phosphoinositide 5-phosphatases on phosphoinositides in cell function and human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reactome | Synthesis of IP2, IP, and Ins in the cytosol [reactome.org]

- 15. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]

- 16. Evidence that Inositol polyphosphate 4-phosphatase type II is a tumor suppressor that inhibits PI3K signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Metabolic Labeling of Inositol Phosphates and Phosphatidylinositols in Yeast and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]

- 22. Analysis of Inositol Phosphates, Diphosphoinositol Phosphates, and Their Analogs by HPLC on an Acid-Compatible Stationary Phase with Detection by Complexation with Ferric Ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. portlandpress.com [portlandpress.com]

- 24. Mass measurement of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 26. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 27. In Situ Quantitative Imaging of Cellular Lipids Using Molecular Sensors - PMC [pmc.ncbi.nlm.nih.gov]

Beyond IP3: The Technical Evolution and Signaling Architecture of Non-Canonical Inositol Bisphosphates

Executive Summary: The "Dark Matter" of Inositol Signaling

For decades, the "canonical" inositol signaling narrative was linear and reductive: Phospholipase C (PLC) hydrolyzes PIP2 to generate IP3 (1,4,5-IP3); IP3 mobilizes calcium; and a phosphatase degrades it into "inert" IP2s to terminate the signal.

This guide challenges that obsolescent view. It details the discovery, separation, and functional architecture of non-canonical inositol bisphosphate (IP2) isomers . We now understand that these molecules—specifically Ins(1,4)P2 , Ins(4,5)P2 , and Ins(3,4)P2 —are not merely metabolic waste but are active participants in a complex "Inositol Code," regulating glycolysis, nuclear dynamics, and phosphate homeostasis.

Historical & Structural Context

The Departure from Canon

The discovery of IP3 by Berridge and Irvine (1984) cast a long shadow. For years, IP2 isomers were viewed solely through the lens of signal termination. The shift occurred with the realization that 5-phosphatases (like OCRL) and 1-phosphatases were not just "erasers" but "editors," creating specific isomers with distinct half-lives and affinities.

Structural Isomerism

The myo-inositol scaffold allows for significant combinatorial complexity. The ring exists in a chair conformation with one axial hydroxyl (C2) and five equatorial hydroxyls.

-

Non-Canonical IP2s:

-

Ins(1,4)P2: Retains the 1-phosphate (essential for IMPase recycling).

-

Ins(4,5)P2: Retains the vicinal 4,5-phosphates (mimicking the lipid headgroup).

-

Ins(3,4)P2: A rare isomer often derived from the dephosphorylation of higher-order inositides (IP4).

-

Biosynthetic Pathways and Enzymology

The generation of specific IP2 isomers is governed by a rigid enzymatic logic. Understanding this is critical for manipulating these pools in drug development.

The Metabolic Map

The following diagram illustrates the divergence from the canonical IP3 pathway into the non-canonical IP2 branches.

Figure 1: Divergent metabolic pathways of IP3 degradation leading to distinct IP2 isomers. Note the indirect route required to generate Ins(3,4)P2.

Key Enzymes[3]

-

Type I/II 5-Phosphatases (e.g., OCRL): The primary route. They strip the 5-phosphate from IP3 to produce Ins(1,4)P2 . Clinical Note: Mutations in OCRL lead to Lowe Syndrome, causing an accumulation of PIP2 and aberrant IP2 ratios [1].

-

Inositol Polyphosphate 1-Phosphatase (INPP1): Removes the 1-phosphate. This enzyme is lithium-sensitive (though less so than IMPase), linking it to bipolar disorder therapeutics.

Technical Guide: Separation and Identification

Distinguishing between positional isomers (e.g., 1,4 vs 4,5) is chemically difficult due to identical mass-to-charge ratios. Mass Spectrometry (MS) alone is often insufficient without prior chromatographic separation.

The Gold Standard: SAX-HPLC

Strong Anion Exchange (SAX) HPLC remains the most robust method for resolving these isomers based on the interaction between the phosphate groups and the positively charged column matrix.

Protocol: Isomer-Specific Resolution

Objective: Separate Ins(1,4)P2, Ins(4,5)P2, and Ins(3,4)P2 from a complex biological matrix.

Reagents:

-

Column: Partisphere SAX (4.6 x 125 mm) or equivalent high-capacity anion exchanger.

-

Buffer A: Water (Milli-Q).

-

Buffer B: 1.0 M Ammonium Phosphate (pH 3.8 with H3PO4). Note: Low pH suppresses non-specific interactions.

Step-by-Step Workflow:

-

Cell Lysis & Extraction:

-

Terminate reactions instantly with ice-cold Perchloric Acid (0.5 M final).

-

Causality: Acid prevents enzymatic interconversion (phosphatases are active during slow lysis).

-

Centrifuge (12,000 x g, 10 min) to remove lipids/proteins.

-

-

Neutralization:

-

Neutralize supernatant with KOH/HEPES to pH 7.0.

-

Critical Step: Precipitate KClO4 (perchlorate salts) by chilling/spinning. These salts interfere with HPLC binding.

-

-

Gradient Elution (The "Isomer Trap"):

-

Flow rate: 1.0 mL/min.

-

0-5 min: 0% B (Load).

-

5-60 min: Linear gradient 0% -> 25% B. Note: IP2 isomers elute in this shallow window.

-

60-80 min: Steep gradient to 100% B (elutes IP3/IP4).

-

-

Detection:

-

If radiolabeled ([3H]-inositol): Collect 1 mL fractions and use scintillation counting.

-

If non-labeled: Use metal-dye detection (PAR assay) post-column, though sensitivity is lower.

-

Visualization of the Workflow

Figure 2: Analytical workflow for the separation of inositol phosphate isomers using SAX-HPLC.

Functional Significance: Beyond Recycling

Why does the cell maintain distinct IP2 pools?

Ins(1,4)P2: The Glycolytic Activator

While often dismissed, Ins(1,4)P2 has been identified as an allosteric activator of Phosphofructokinase (PFK) , the rate-limiting enzyme of glycolysis.

-

Mechanism: Ins(1,4)P2 binds to an allosteric site on PFK, increasing its affinity for Fructose-6-phosphate.

-

Physiological Logic: During high PLC activity (calcium signaling), the cell anticipates energy demand. The breakdown of IP3 to Ins(1,4)P2 serves as a feed-forward signal to ramp up ATP production [2].

Ins(3,4)P2: The "Orphan" Signal

Ins(3,4)P2 is unique because it usually arises from the dephosphorylation of Ins(1,3,4)P3.

-

Role: It accumulates in specific contexts (e.g., during differentiation) and has been implicated in nuclear signaling.

-

Confusion Alert: Do not confuse soluble Ins(3,4)P2 with the lipid PI(3,4)P2 . The lipid recruits Akt; the soluble isomer's targets are less defined but distinct.

Therapeutic Implications

The Lithium Connection

Lithium therapy for bipolar disorder targets Inositol Monophosphatase (IMPase) . However, it also inhibits Inositol Polyphosphate 1-Phosphatase (INPP1) .

-

Effect: Inhibition of INPP1 prevents the breakdown of Ins(1,4)P2 and Ins(1,3,4)P3.

-

Result: This causes a "traffic jam" in the recycling pathway, depleting free inositol and dampening excessive signaling. This validates the importance of the IP2-to-IP1 step as a drug target [3].

Lowe Syndrome (OCRL Deficiency)

In Lowe Syndrome, the failure of the OCRL 5-phosphatase leads to elevated PI(4,5)P2 (lipid) and altered soluble IP2 ratios. The lack of Ins(1,4)P2 generation may contribute to the metabolic defects observed in these patients' renal cells [1].

Data Summary: Isomer Profiles

| Isomer | Primary Origin Enzyme | Metabolic Fate | Key Known Function |

| Ins(1,4)P2 | 5-Phosphatase (e.g., OCRL) | Dephosphorylated to Ins(4)P | Activates PFK (Glycolysis); Recycling intermediate |

| Ins(4,5)P2 | 1-Phosphatase (INPP1) | Dephosphorylated to Ins(4)P | Minor metabolite; potential accumulation in Li+ therapy |

| Ins(3,4)P2 | 1-Phosphatase (acting on IP3 isomers) | Variable | Associated with differentiation; distinct from lipid signaling |

References

-

Lowe syndrome protein OCRL1 is a phosphatidylinositol (4,5)-bisphosphate 5-phosphatase. Zhang, X., et al. (1995).[3][4] Nature. [Link]

-

Inositol 1,4-bisphosphate is an allosteric activator of muscle-type 6-phosphofructo-1-kinase. Mayr, G. W. (1984).[5] Biochemical Journal. [Link]

-

Inositol depletion as a mechanism of action of lithium therapy. Berridge, M. J., et al. (1989). Cell. [Link][2][6][7][8][9]

-

Metabolism of inositol 1,4,5-trisphosphate and inositol 1,3,4-trisphosphate in rat parotid acinar cells. Shears, S. B. (1989). Biochemical Journal. [Link]

Sources

- 1. ROLES OF INOSITOL PHOSPHATES AND INOSITOL PYROPHOSPHATES IN DEVELOPMENT, CELL SIGNALING AND NUCLEAR PROCESSES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. pnas.org [pnas.org]

- 5. Inositol 1,4-bisphosphate is an allosteric activator of muscle-type 6-phosphofructo-1-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. HPLC separation of inositol polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Enzymatic Production of Inositol (2,4)-bisphosphate [Ins(2,4)P2]

Introduction: The Significance of Specific Inositol Phosphate Isomers in Cellular Signaling

Inositol phosphates are a class of signaling molecules pivotal to a multitude of cellular processes, including signal transduction, cell proliferation, and apoptosis.[1] The phosphorylation state of the myo-inositol ring dictates the molecule's function, creating a complex signaling language within the cell. While much research has focused on highly phosphorylated inositols like inositol trisphosphate (IP3) and phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the biological roles of lower-order inositol phosphates, such as inositol bisphosphates (InsP2s), are an emerging area of interest. The specific isomer, inositol (2,4)-bisphosphate [Ins(2,4)P2], is of particular interest to researchers investigating the intricate pathways of inositol phosphate metabolism and signaling.

These application notes provide a comprehensive protocol for the enzymatic production of Ins(2,4)P2 using a recombinant phytase. As a direct enzymatic synthesis of Ins(2,4)P2 is not a widely established standard procedure, this guide is presented as a foundational protocol, based on the known enzymatic activities of well-characterized phytases. It is intended for researchers, scientists, and drug development professionals and is designed to be a self-validating system, with built-in checkpoints for optimization and characterization.

Conceptual Framework: Harnessing Phytase Specificity for Isomer-Selective Production

Phytases (myo-inositol-hexakisphosphate phosphohydrolases) are enzymes that catalyze the stepwise hydrolysis of phytic acid (InsP6) to less phosphorylated myo-inositol derivatives and inorganic phosphate.[2][3] The key to producing a specific inositol phosphate isomer lies in the inherent specificity of the phytase employed. Different classes of phytases, such as 3-phytases, 6-phytases, and β-propeller phytases, exhibit distinct pathways of dephosphorylation.[4][5]

This protocol will utilize a recombinant 3-phytase from Aspergillus niger, a well-characterized and commercially available enzyme.[6] The rationale is that by carefully controlling the reaction time and conditions, the hydrolysis of InsP6 can be steered to favor the accumulation of intermediate products, among which Ins(2,4)P2 may be present. The subsequent purification and characterization steps are therefore critical for isolating and verifying the target molecule.

Figure 1: Conceptual workflow for the enzymatic production, purification, and characterization of Ins(2,4)P2.

Materials and Reagents

| Reagent/Material | Supplier (Example) | Grade |

| Recombinant Aspergillus niger Phytase | Sigma-Aldrich, Megazyme | Enzyme Grade |

| Phytic Acid Sodium Salt | Sigma-Aldrich | ≥98% |

| Sodium Acetate | Fisher Scientific | ACS Grade |

| Acetic Acid, Glacial | Fisher Scientific | ACS Grade |

| Ammonium Formate | Sigma-Aldrich | HPLC Grade |

| Hydrochloric Acid | Fisher Scientific | ACS Grade |

| Sodium Hydroxide | Fisher Scientific | ACS Grade |

| Deionized Water | Millipore Milli-Q | 18.2 MΩ·cm |

| Syringe Filters (0.22 µm) | Millipore | Sterile |

| Anion-Exchange HPLC Column | Waters, Agilent | e.g., Partisphere SAX |

Experimental Protocols

Part 1: Enzymatic Synthesis of Inositol Phosphate Mixture

This part of the protocol is designed to generate a mixture of inositol phosphates through the controlled hydrolysis of phytic acid. The key is to halt the reaction before complete dephosphorylation to inositol.

1.1. Preparation of Reagents:

-

50 mM Sodium Acetate Buffer (pH 5.0): Dissolve 4.1 g of sodium acetate in 950 mL of deionized water. Adjust the pH to 5.0 with glacial acetic acid. Bring the final volume to 1 L with deionized water.

-

100 mM Phytic Acid Solution: Dissolve 6.6 g of phytic acid sodium salt in 100 mL of 50 mM sodium acetate buffer (pH 5.0). Prepare fresh.

-

Recombinant Phytase Solution (1 U/µL): Reconstitute the lyophilized enzyme in cold 50 mM sodium acetate buffer (pH 5.0) to a stock concentration of 1 unit per microliter. Store on ice.

1.2. Enzymatic Reaction Setup:

-

In a 50 mL conical tube, combine 10 mL of the 100 mM phytic acid solution with 39.9 mL of 50 mM sodium acetate buffer (pH 5.0).

-

Pre-incubate the substrate solution at 37°C for 10 minutes.

-

Initiate the reaction by adding 100 µL of the 1 U/µL recombinant phytase solution.

-

Incubate the reaction mixture at 37°C with gentle agitation.

1.3. Time-Course Analysis and Reaction Quenching (Optimization Step):

The goal is to identify the optimal incubation time to maximize the yield of InsP2 isomers.

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 1 mL aliquot of the reaction mixture.

-

Immediately quench the enzymatic reaction by heating the aliquot at 95°C for 5 minutes.

-

Cool the quenched samples on ice.

-

Analyze a small portion of each time-point sample by analytical HPLC (as described in Part 2) to monitor the disappearance of InsP6 and the appearance of lower inositol phosphates.

-

Based on the analytical HPLC results, determine the optimal incubation time for the large-scale reaction. For the preparative scale, quench the entire 50 mL reaction by heating at 95°C for 10 minutes.

Part 2: Purification of Ins(2,4)P2 by Anion-Exchange HPLC

High-performance liquid chromatography (HPLC) is a powerful technique for separating the various inositol phosphate isomers generated during the enzymatic reaction.[7][8][9]

2.1. Preparation of HPLC Buffers:

-

Buffer A: Deionized water.

-

Buffer B: 1 M Ammonium Formate, pH 3.7 (adjusted with formic acid).

2.2. HPLC Instrumentation and Column:

-

HPLC System: A preparative HPLC system equipped with a UV detector (for monitoring the column effluent, although inositol phosphates have low UV absorbance) and a fraction collector.

-

Column: A strong anion-exchange (SAX) column (e.g., Whatman Partisphere SAX, 10 µm, 250 x 4.6 mm).

2.3. Purification Protocol:

-

Filter the quenched reaction mixture through a 0.22 µm syringe filter.

-

Equilibrate the SAX column with 100% Buffer A.

-

Inject the filtered sample onto the column.

-

Elute the inositol phosphates using a linear gradient of Buffer B. A suggested gradient is as follows:

-

0-10 min: 0% B

-

10-60 min: 0-100% B

-

60-70 min: 100% B

-

70-80 min: 100-0% B

-

-

Collect fractions of 1-2 mL throughout the gradient elution.

-

Analyze the collected fractions for phosphate content using a malachite green assay or a similar sensitive phosphate detection method to identify the peaks corresponding to inositol phosphates.

-

Pool the fractions corresponding to the InsP2 peak for further characterization.

Figure 2: Schematic of the HPLC purification process for separating inositol phosphate isomers.

Part 3: Characterization and Verification of Ins(2,4)P2

Confirmation of the identity and purity of the isolated Ins(2,4)P2 is crucial. This is achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[10][11]

3.1. Mass Spectrometry (MS):

-

Lyophilize the pooled HPLC fractions containing the InsP2 peak.

-

Reconstitute the sample in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile in water).

-

Analyze the sample by high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) in negative ion mode to confirm the mass-to-charge ratio (m/z) corresponding to InsP2 (C6H14O12P2; exact mass: 340.0011).

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is the definitive method for determining the phosphorylation pattern of the inositol ring.

-

Desalt the lyophilized InsP2 sample.

-

Dissolve the sample in D2O.

-

Acquire 1H, 13C, and 31P NMR spectra.

-

The specific chemical shifts and coupling constants of the protons and carbons on the inositol ring, along with the 31P signals, will allow for the unambiguous identification of the isomer as Ins(2,4)P2. Comparison with published NMR data for inositol phosphate standards is recommended.

Trustworthiness: A Self-Validating System

This protocol is designed with internal validation steps to ensure the integrity of the results.

-

Time-Course Analysis: The initial time-course experiment is a critical validation step to understand the kinetics of the specific recombinant phytase being used and to determine the optimal endpoint for the reaction.

-

Analytical HPLC: The use of analytical HPLC before preparative scale-up validates the presence of lower inositol phosphates and informs the purification strategy.

-

Orthogonal Characterization: The combination of mass spectrometry (for molecular weight confirmation) and NMR spectroscopy (for structural elucidation) provides a robust and trustworthy verification of the final product's identity.

Expertise & Experience: Causality Behind Experimental Choices

-

Choice of Enzyme: Aspergillus niger phytase is chosen for its well-documented 3-phytase activity and commercial availability. While it may not exclusively produce Ins(2,4)P2, its known hydrolysis pathway provides a starting point for generating a mixture of isomers from which the target can be isolated.

-

Reaction Conditions: The pH of 5.0 and temperature of 37°C are selected to be within the optimal range for A. niger phytase activity, ensuring efficient hydrolysis of the phytic acid substrate.

-

Purification Strategy: Anion-exchange chromatography is the gold standard for separating inositol phosphates due to their high negative charge. The use of a volatile buffer like ammonium formate facilitates the removal of buffer salts during lyophilization, which is crucial for subsequent MS and NMR analysis.

References

-

Recent Advances in Directed Phytase Evolution and Rational Phytase Engineering. ResearchGate.[Link]

-

Ca(2+)-inositol phosphate chelation mediates the substrate specificity of beta-propeller phytase. PubMed.[Link]

-

Separation of multiple isomers of inositol phosphates formed in GH3 cells. PubMed.[Link]

-

INSIGHTS INTO THE STRUCTURE- ACTIVITY RELATIONSHIPS OF ENZYMES IMPLICATED IN PHYTATE METABOLISM. University of Cape Town.[Link]

-

Inositol Phosphates and their Biological Effects. Biomedical and Pharmacology Journal.[Link]

-

Inositol - Wikipedia. Wikipedia.[Link]

-

Specificity of hydrolysis of phytic acid by alkaline phytase from lily pollen. PMC.[Link]

-

What is the mechanism of Inositol? Patsnap Synapse.[Link]

-

HPLC separation of inositol polyphosphates. PubMed.[Link]

-

HPLC with Inductively Coupled Plasma Optical Emission Spectrometric Detection for the Analysis of Inositol Phosphates. ResearchGate.[Link]

-

Evolution of E. coli Phytase Toward Improved Hydrolysis of Inositol Tetraphosphate. Frontiers in Bioengineering and Biotechnology.[Link]

-

HPLC Separation of Inositol Polyphosphates. Springer Nature Experiments.[Link]

-

Structural and functional profile of phytases across the domains of life. PMC.[Link]

-

Hydrolysis of phytic acid by phytase enzyme. ResearchGate.[Link]

-

The phytase RipBL1 enables the assignment of a specific inositol phosphate isomer as a structural component of human kidney stones. PMC.[Link]

-

A rapid separation method for inositol phosphates and their isomers. Biochemical Journal.[Link]

-

Semi-enzymatic synthesis and application of 13 C-isotopically labelled inositol-(1,4,5). Royal Society of Chemistry.[Link]

-

ROLES OF INOSITOL PHOSPHATES AND INOSITOL PYROPHOSPHATES IN DEVELOPMENT, CELL SIGNALING AND NUCLEAR PROCESSES. PMC.[Link]

-

The Impact of Phytases on the Release of Bioactive Inositols, the Profile of Inositol Phosphates, and the Release of Selected Minerals in the Technology of Buckwheat Beer Production. MDPI.[Link]

-

Basic features of cellular inositol metabolism as revealed by a newly developed LC-MS method. Biochemical Journal.[Link]

-

Hydrolysis of phytate and formation of inositol phosphate isomers without or with supplemented phytases in different segments of the digestive tract of broilers. PMC.[Link]

-

The efficacy of 2 phytases on inositol phosphate degradation in different segments of the gastrointestinal tract, calcium and phosphorus digestibility, and bone quality of broilers. PMC.[Link]

-

The phytase RipBL1 enables the assignment of a specific inositol phosphate isomer as a structural component of human kidney ston. ZORA.[Link]

-

Inositol Phosphates and Synthesizing Enzymes: Implications in Neurodegenerative Disorders. MDPI.[Link]

- The preparation method of inositol.

-

Enzymatic Synthesis of Inositol Pyrophosphates. ResearchGate.[Link]

- Inositol preparation method.

-

Effects of increasing the inclusion level of phytase on the... ResearchGate.[Link]

-

On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Frontiers.[Link]

-

Insight into phytase-producing microorganisms for phytate solubilization and soil sustainability. Frontiers.[Link]

-

Phytate solubilizing microorganisms and enzyme phytase to combat nutritional problems in cereal-based foods. MedCrave online.[Link]

-

A Nuclear Magnetic Resonance Spectroscopy Method in Characterization of Blood Metabolomics for Alzheimer's Disease. MDPI.[Link]

-

Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. PMC.[Link]

-

NMR insights into dynamic, multivalent interactions of intrinsically disordered regions: from discrete complexes to condensates. PMC.[Link]

-